

5-Bromo-1H-benzotriazole: A Versatile Building Block in Modern Organic Synthesis

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Compound of Interest

Compound Name: **5-Bromo-1H-benzotriazole**

Cat. No.: **B1276349**

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-1H-benzotriazole has emerged as a pivotal scaffold in organic synthesis, prized for its unique chemical reactivity and its presence in a wide array of biologically active molecules. This technical guide provides a comprehensive overview of **5-Bromo-1H-benzotriazole**, detailing its synthesis, physical and chemical properties, and its extensive applications as a building block in the development of novel therapeutic agents and functional materials. This document includes detailed experimental protocols for its synthesis and key transformations, quantitative data summaries, and graphical representations of synthetic pathways to serve as a practical resource for laboratory researchers.

Introduction

Benzotriazole and its derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry and materials science.^{[1][2]} The introduction of a bromine atom at the 5-position of the benzotriazole ring system endows **5-Bromo-1H-benzotriazole** with unique reactivity, making it a versatile precursor for a variety of chemical transformations.^{[3][4]} This guide explores the utility of **5-Bromo-1H-benzotriazole** as a fundamental building block in the synthesis of complex organic molecules with diverse pharmacological activities, including anticancer, antiviral, and antifungal properties.^{[5][6][7]}

Physicochemical Properties

5-Bromo-1H-benzotriazole is a solid, crystalline compound with the molecular formula C₆H₄BrN₃. A summary of its key physicochemical properties is presented in Table 1.

Property	Value	Reference
Molecular Weight	198.02 g/mol	
CAS Number	32046-62-1	
Appearance	White to brown crystalline powder	[1]
Melting Point	98.5 - 100 °C	[1]
Molecular Formula	C ₆ H ₄ BrN ₃	

Table 1: Physicochemical Properties of **5-Bromo-1H-benzotriazole**

Synthesis of 5-Bromo-1H-benzotriazole

The most common and efficient synthesis of **5-Bromo-1H-benzotriazole** involves the diazotization of 4-bromo-o-phenylenediamine followed by intramolecular cyclization.[8]

Experimental Protocol: Synthesis from 4-bromo-o-phenylenediamine

This protocol is adapted from established literature procedures.[8]

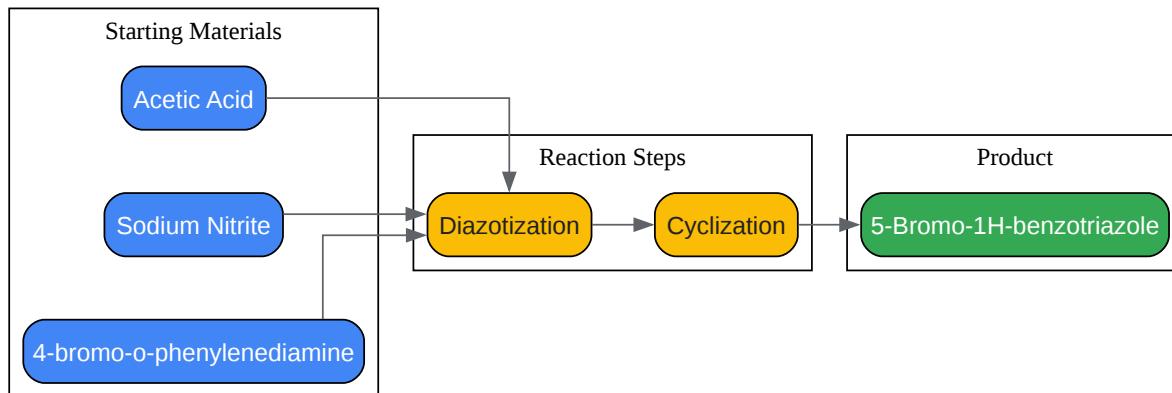
Materials:

- 4-bromo-o-phenylenediamine (10 g, 53.5 mmol)
- Glacial acetic acid (40 ml)
- Sodium nitrite (4.06 g, 58.8 mmol)
- Deionized water

- Ice

Procedure:

- In a 250 mL beaker, dissolve 10 g (53.5 mmol) of 4-bromo-o-phenylenediamine in a mixture of 20 ml of glacial acetic acid and 100 ml of water. Gentle warming may be required to achieve complete dissolution.[8]
- Cool the resulting solution to 0-5 °C in an ice bath with magnetic stirring.[8]
- Slowly add a solution of 4.06 g (58.8 mmol) of sodium nitrite in 10 ml of water dropwise to the cooled solution. Maintain the temperature between 0-5 °C during the addition.[8]
- Stir the reaction mixture in the ice bath for 1 hour. The solution will typically change color.[8]
- Add an additional 20 ml of glacial acetic acid and heat the reaction mixture to 80-85 °C for 1 hour.[8]
- Filter the hot solution to remove any insoluble impurities.[8]
- Cool the filtrate to 0-5 °C and allow it to stand for 30 minutes to facilitate precipitation.[8]
- Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum at 45 °C.[8]
- The expected yield of **5-bromo-1H-benzotriazole** is approximately 9.48 g (90%).[8]



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Caption: Synthetic workflow for **5-Bromo-1H-benzotriazole**.

Applications in Organic Synthesis

5-Bromo-1H-benzotriazole serves as a versatile intermediate for the synthesis of a wide range of functionalized molecules. The bromine atom can be readily displaced or participate in cross-coupling reactions, while the triazole nitrogen atoms can undergo alkylation.

N-Alkylation Reactions

N-alkylation of **5-Bromo-1H-benzotriazole** provides access to a variety of substituted benzotriazoles with potential biological activities. The reaction typically proceeds in the presence of a base.

This protocol is a general representation of N-alkylation reactions found in the literature.[\[3\]](#)[\[9\]](#)

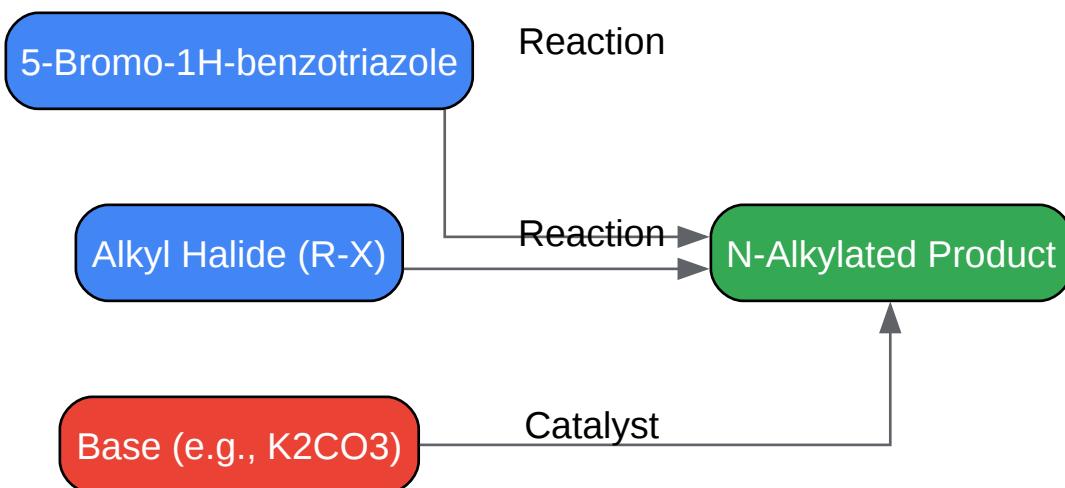
Materials:

- **5-Bromo-1H-benzotriazole** (1.0 mmol)
- Alkyl halide (e.g., benzyl bromide, 1.2 mmol)

- Potassium carbonate (K_2CO_3 , 2.0 mmol)
- Acetonitrile (CH_3CN , 10 mL)

Procedure:

- To a suspension of **5-Bromo-1H-benzotriazole** (1.0 mmol) in acetonitrile (10 mL), add potassium carbonate (2.0 mmol) and the alkyl halide (1.2 mmol).
- Stir the reaction mixture at reflux and monitor the progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated **5-Bromo-1H-benzotriazole**.



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Caption: N-Alkylation of **5-Bromo-1H-benzotriazole**.

Suzuki Cross-Coupling Reactions

The bromine atom on the **5-Bromo-1H-benzotriazole** ring is amenable to palladium-catalyzed Suzuki cross-coupling reactions, allowing for the introduction of various aryl and heteroaryl substituents. This reaction is a powerful tool for creating C-C bonds.[\[10\]](#)[\[11\]](#)

This protocol is a generalized procedure based on literature for Suzuki coupling of aryl bromides.[\[10\]](#)[\[11\]](#)

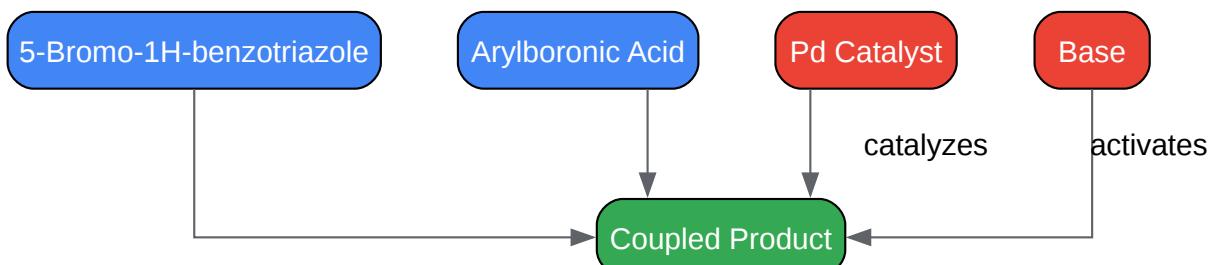
Materials:

- **5-Bromo-1H-benzotriazole** (1.0 mmol)
- Arylboronic acid (1.2 mmol)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 1-5 mol%)
- Base (e.g., K_2CO_3 , 2.0 mmol)
- Anhydrous solvent (e.g., Dioxane/water mixture)
- Inert gas (Argon or Nitrogen)

Procedure:

- In a dry reaction flask, combine **5-Bromo-1H-benzotriazole** (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (1-5 mol%), and the base (2.0 mmol).
- Evacuate the flask and backfill with an inert gas (repeat three times).
- Add the anhydrous solvent via syringe.
- Heat the reaction mixture to 80-110 °C with vigorous stirring.
- Monitor the reaction progress by TLC or GC-MS.
- Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

- Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.



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Caption: Suzuki cross-coupling with **5-Bromo-1H-benzotriazole**.

Applications in Medicinal Chemistry

Derivatives of **5-Bromo-1H-benzotriazole** have demonstrated a wide range of biological activities, making this scaffold highly attractive for drug discovery.

Anticancer Activity

Several studies have reported the synthesis of **5-Bromo-1H-benzotriazole** derivatives with potent anticancer activity. For instance, certain derivatives have shown significant inhibition of various cancer cell lines.[\[5\]](#)[\[12\]](#)

Compound	Cell Line	IC ₅₀ (μM)	Reference
Derivative 2.1	VX2	3.80 ± 0.75	[5] [12]
Derivative 2.2	MGC	3.72 ± 0.11	[5] [12]
Derivative 2.5	A549	5.47 ± 1.11	[5] [12]
Derivative 2.5	MKN45	3.04 ± 0.02	[5] [12]

Table 2: Anticancer Activity of **5-Bromo-1H-benzotriazole** Derivatives

Antiviral Activity

Benzotriazole derivatives have been investigated for their antiviral properties.[\[6\]](#)[\[13\]](#) Certain compounds derived from **5-Bromo-1H-benzotriazole** have shown activity against viruses such as Coxsackievirus B5 (CV-B5) and Poliovirus (Sb-1).[\[14\]](#)

Compound	Virus	EC ₅₀ (μM)	Reference
Derivative 17	CV-B5	6.9	[14]
Derivative 18	CV-B5	5.5	[14]
Derivative 17	Sb-1	20.5	[14]
Derivative 18	Sb-1	17.5	[14]

Table 3: Antiviral Activity of **5-Bromo-1H-benzotriazole** Derivatives

Antifungal Activity

The benzotriazole scaffold is a key component of several antifungal agents.[\[7\]](#)[\[15\]](#) Derivatives of **5-Bromo-1H-benzotriazole** have been synthesized and evaluated for their antifungal efficacy, with some showing promising minimum inhibitory concentrations (MIC).[\[15\]](#)[\[16\]](#)

Compound	Fungal Strain	MIC (μg/mL)	Reference
Derivative B11	E. floccosum	Comparable to Ketoconazole	[16]
Derivative B13	E. floccosum	Comparable to Ketoconazole	[16]
Derivative B16	T. rubrum	Good activity	[16]
Derivative B27	T. rubrum	Good activity	[16]

Table 4: Antifungal Activity of **5-Bromo-1H-benzotriazole** Derivatives

Conclusion

5-Bromo-1H-benzotriazole is a highly valuable and versatile building block in organic synthesis. Its straightforward synthesis and the reactivity of both the bromine substituent and the triazole ring allow for the construction of a diverse library of complex molecules. The demonstrated biological activities of its derivatives, particularly in the fields of oncology and infectious diseases, underscore the importance of this scaffold in modern drug discovery and development. This guide provides a foundational resource for researchers looking to exploit the synthetic potential of **5-Bromo-1H-benzotriazole** in their own research endeavors.

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